![molecular formula C18H22N2O2S B1433075 1-[2-(2,4-Dimethylphenyl)sulfonylphenyl]piperazine CAS No. 1639263-80-1](/img/structure/B1433075.png)
1-[2-(2,4-Dimethylphenyl)sulfonylphenyl]piperazine
描述
1-[2-(2,4-Dimethylphenyl)sulfonylphenyl]piperazine is a useful research compound. Its molecular formula is C18H22N2O2S and its molecular weight is 330.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary targets of 1-[2-(2,4-Dimethylphenyl)sulfonylphenyl]piperazine are the serotonin (5-HT) receptors and the serotonin transporter (SERT) . The compound has a high affinity for recombinant human 5-HT1A, 5-HT1B, 5-HT3A, 5-HT7 receptors, and SERT .
Mode of Action
This compound interacts with its targets in a variety of ways. It displays antagonistic properties at 5-HT3A and 5-HT7 receptors, partial agonist properties at 5-HT1B receptors, and agonistic properties at 5-HT1A receptors . Additionally, it exhibits potent inhibition of SERT .
Biochemical Pathways
The compound’s interaction with the serotonin receptors and transporter affects the serotonergic pathways in the brain. By inhibiting SERT and acting as an agonist at the 5-HT1A receptor, it increases extracellular 5-HT levels in the brain .
Pharmacokinetics
It is known that following a 3-day treatment, sert occupancies were only 43% and 57%, respectively . This suggests that the compound may have a relatively long half-life, allowing it to exert its effects over a prolonged period.
Result of Action
The result of the compound’s action is a significant increase in extracellular 5-HT levels in the brain after acute and 3 days of treatment . This increase in serotonin levels can have various effects on mood, sleep, appetite, and other physiological functions.
属性
IUPAC Name |
1-[2-(2,4-dimethylphenyl)sulfonylphenyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-14-7-8-17(15(2)13-14)23(21,22)18-6-4-3-5-16(18)20-11-9-19-10-12-20/h3-8,13,19H,9-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPAWWWQMLKDAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)C2=CC=CC=C2N3CCNCC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B1432994.png)
![N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-(pyrrolidin-3-yl)acetamide hydrochloride](/img/structure/B1432995.png)
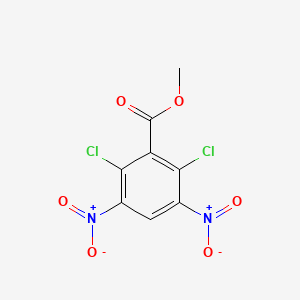
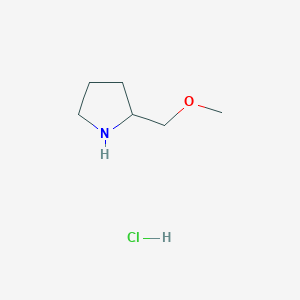
![N-{4-[(1,1-dioxo-4,5-dihydro-1$l^{6}-thiophen-3-yl)amino]phenyl}acetamide](/img/structure/B1432998.png)
![Methyl[1-(1-methylcyclopropyl)ethyl]amine hydrochloride](/img/structure/B1432999.png)

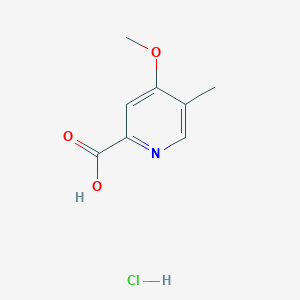
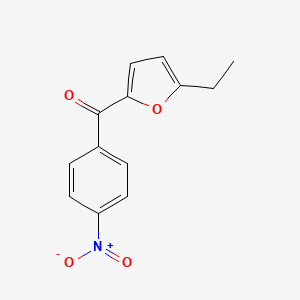
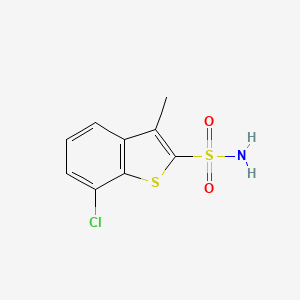
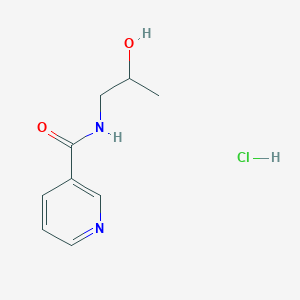
![4,4-Difluoro-octahydrocyclopenta[c]pyrrole](/img/structure/B1433011.png)
![3-Methyl-3-[2-(methylamino)ethyl]urea hydrochloride](/img/structure/B1433015.png)
